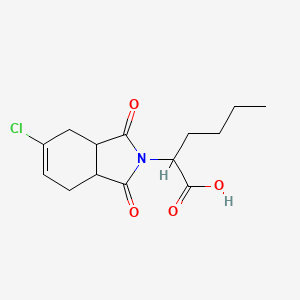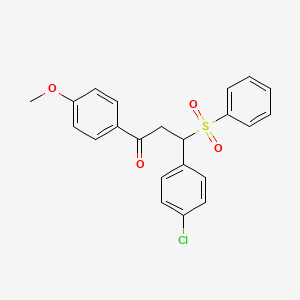![molecular formula C17H19FO4 B5113996 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical processes, including palladium-catalyzed reactions and oxidative conditions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized from 2-prop-2-ynyloxyphenols and anilines through oxidative aminocarbonylation, indicating a method that might be adaptable for synthesizing the compound (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been elucidated using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal details about stable conformers and intramolecular hydrogen bonding, which are essential for understanding the molecular geometry and electronic structure of similar compounds (Dorofeeva et al., 2009).
Chemical Reactions and Properties
The reactivity of dimethoxybenzene compounds, including electrosynthesis and characterization, can shed light on potential reactions and properties of the target compound. For example, poly(1,3-dimethoxybenzene) was synthesized via electrochemical oxidation, suggesting that similar methods could be applied to synthesize and modify the compound of interest (Martínez et al., 1998).
Physical Properties Analysis
The physical properties of related compounds, including vapor pressure, vaporization, sublimation, and fusion enthalpies, have been thoroughly investigated. Such studies provide insights into the volatility, stability, and phase transitions of similar chemical entities, which are critical for applications in materials science and chemistry (Varfolomeev et al., 2010).
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRJEBSTQXOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Fluorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)


![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)
![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)